Scientific Field: Organic Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used in the preparation of 4-phenyl-hydrazinoquinaldine.
Results or Outcomes: The outcome of this application is the production of 4-phenyl-hydrazinoquinaldine.
Application Summary: 4-Chloro-2-methylquinoline and its thio-analogue have been synthesized to investigate their reactivity towards certain nucleophilic substitution reactions at position-4.
Method of Application: The synthesis involves chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride.
Results or Outcomes: Thiation, hydrazination, azidation and amination reactions led to the formation of a series of 4-substituted 2-quinolinones (or 2-thiones).
Scientific Field: Medicinal Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
Results or Outcomes: The outcome of this application is the production of biologically and pharmaceutically active quinoline and its analogues.
Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of 2-methylquinoline.
Results or Outcomes: The outcome of this application is the production of 2-methylquinoline.
Scientific Field: Industrial Chemistry
Application Summary: 4-Chloro-2-methylquinoline is used as a chemical intermediate in various industrial applications.
Results or Outcomes: The outcome of this application is the production of various chemical products.
4-Chloro-2-methylquinoline is an organic compound with the molecular formula and a molecular weight of 177.63 g/mol. It is a member of the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features a chlorine atom at the 4-position and a methyl group at the 2-position, influencing its chemical reactivity and biological properties. Its structure can be represented as:
textCl | C1--C2 / \ C3 N | | C4 C5 \ / C6--C7 | CH3
This compound is typically encountered as a white to yellow powder or clear liquid, with a boiling point of approximately 270 °C .
4-Chloro-2-methylquinoline exhibits significant biological activities:
Several methods exist for synthesizing 4-Chloro-2-methylquinoline:
4-Chloro-2-methylquinoline finds applications across various fields:
Studies on interaction mechanisms indicate that 4-Chloro-2-methylquinoline can form complexes with biomolecules such as proteins and nucleic acids. Its ability to intercalate into DNA suggests potential applications in developing anticancer agents that disrupt cellular functions by targeting genetic material . Additionally, its role as an enzyme inhibitor highlights its importance in drug design aimed at modulating metabolic pathways.
Several compounds share structural similarities with 4-Chloro-2-methylquinoline. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Key Features |
---|---|---|
8-Bromo-4-chloro-2-methylquinoline | 0.81 | Contains bromine instead of chlorine; used in similar applications. |
4-Chloroquinoline | 0.90 | Lacks the methyl group; used extensively in pharmaceuticals. |
2-Methylquinoline | 0.83 | Does not contain chlorine; often serves as a precursor in synthesis. |
These compounds exhibit varying degrees of biological activity and reactivity, making them valuable in different chemical and pharmaceutical contexts.
Irritant